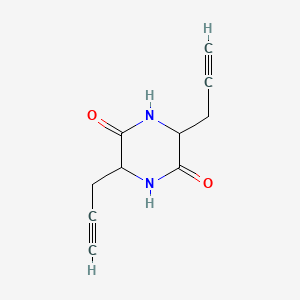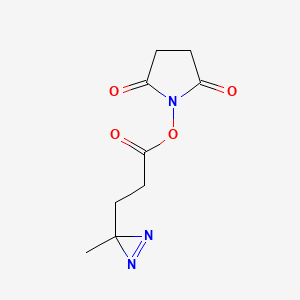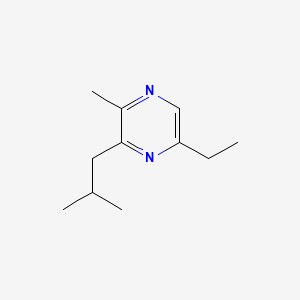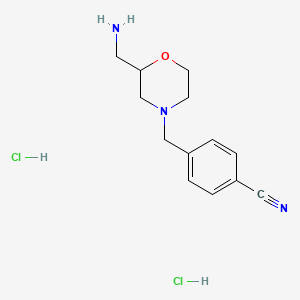
3',4',7-Tri-O-benzylquercetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’,7-Tri-O-benzylquercetin is a derivative of quercetin, a flavonoid commonly found in various fruits and vegetables. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 3, 4’, and 7 of the quercetin molecule. The molecular formula of 3’,4’,7-Tri-O-benzylquercetin is C36H28O7, and it has a molecular weight of 572.6 g/mol . This compound is typically a yellow solid and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,7-Tri-O-benzylquercetin involves the selective protection of the hydroxyl groups on the quercetin molecule. One common method is the tribenzylation of rutin, a glycoside of quercetin. The reaction is carried out using potassium carbonate and benzyl bromide in dimethylformamide (DMF) as the solvent . The reaction conditions typically involve heating the mixture to facilitate the formation of the benzyl ether bonds.
Industrial Production Methods
Industrial production of 3’,4’,7-Tri-O-benzylquercetin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’,7-Tri-O-benzylquercetin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the benzyl groups, reverting the compound back to quercetin.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Quercetin and partially deprotected intermediates.
Substitution: Various substituted quercetin derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3’,4’,7-Tri-O-benzylquercetin has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3’,4’,7-Tri-O-benzylquercetin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for various diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Isoquercetin: A glucoside form of quercetin with enhanced bioavailability and antiviral activity.
Quercetin-3-gallate: A derivative with significant antiviral activity against influenza viruses.
Uniqueness
3’,4’,7-Tri-O-benzylquercetin is unique due to the presence of benzyl groups, which enhance its lipophilicity and potentially improve its bioavailability. This modification also allows for selective reactions at specific hydroxyl groups, making it a valuable intermediate in the synthesis of other flavonoid derivatives.
Eigenschaften
CAS-Nummer |
183067-65-4 |
|---|---|
Molekularformel |
C36H28O7 |
Molekulargewicht |
572.613 |
IUPAC-Name |
2-[3,4-bis(phenylmethoxy)phenyl]-3,5-dihydroxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C36H28O7/c37-29-19-28(40-21-24-10-4-1-5-11-24)20-32-33(29)34(38)35(39)36(43-32)27-16-17-30(41-22-25-12-6-2-7-13-25)31(18-27)42-23-26-14-8-3-9-15-26/h1-20,37,39H,21-23H2 |
InChI-Schlüssel |
ZFZRONKLESWFBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)OCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6 |
Synonyme |
2-[3,4-Bis(phenylmethoxy)phenyl]-3,5-dihydroxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
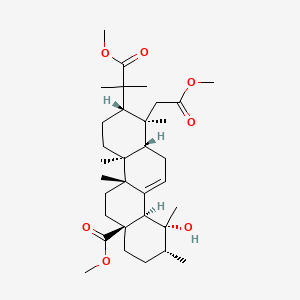
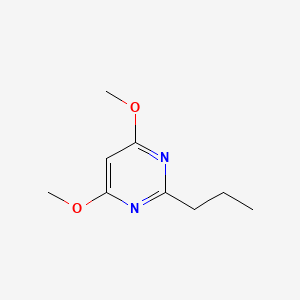
![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)
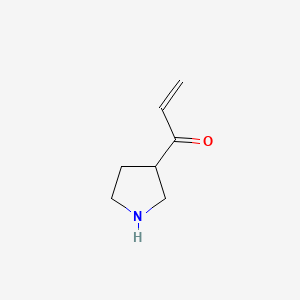
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
